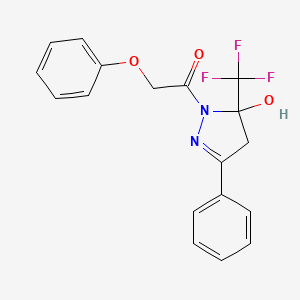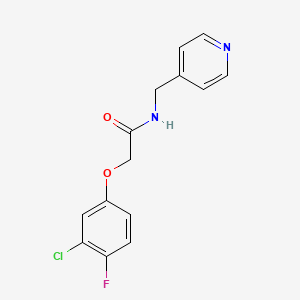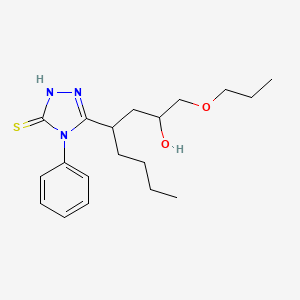![molecular formula C18H23N3O3 B5057258 5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BMPT, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. BMPT is a synthetic compound that has been shown to have a wide range of biological activities, making it a promising candidate for use in various research fields.
作用机制
The mechanism of action of BMPT is not fully understood, but it is believed to involve the interaction of the compound with metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, through coordination with the pyrimidine ring. This binding leads to a change in the electronic properties of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
BMPT has been shown to have a range of biochemical and physiological effects. For example, BMPT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BMPT has also been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of BMPT is its selectivity for certain metal ions, which makes it a potentially useful tool for studying metal ion homeostasis and signaling in cells. However, BMPT also has some limitations. For example, its fluorescence emission is pH-dependent, which may limit its use in certain experimental conditions. Additionally, BMPT has been shown to have some toxicity in certain cell types, which may limit its use in certain applications.
未来方向
There are several future directions for research on BMPT. One area of interest is the development of new fluorescent probes based on the BMPT scaffold that have improved properties, such as increased selectivity and sensitivity. Another area of interest is the use of BMPT as a tool for studying metal ion signaling in disease states, such as Alzheimer's disease, which is characterized by abnormal metal ion homeostasis. Finally, further research is needed to fully understand the mechanism of action of BMPT and its potential applications in scientific research.
合成方法
BMPT can be synthesized through a multistep process that involves the reaction of mesityl oxide with ethyl acetoacetate, followed by the condensation of the resulting product with sec-butylamine. The final step involves the cyclization of the resulting intermediate to yield BMPT.
科学研究应用
BMPT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for BMPT is its potential use as a fluorescent probe for the detection of metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This makes BMPT a potentially useful tool for studying metal ion homeostasis and signaling in cells.
属性
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-13(5)19-9-14-16(22)20-18(24)21(17(14)23)15-11(3)7-10(2)8-12(15)4/h7-9,13,23H,6H2,1-5H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHWMOLGRWQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=C(C=C(C=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)

![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)

acetate](/img/structure/B5057271.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)